![molecular formula C7H13NO2S2 B14710323 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 20940-21-0](/img/structure/B14710323.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylpropanoic acid moiety can be reduced to form alcohols.
Substitution: The dimethylcarbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
20940-21-0 |
|---|---|
Fórmula molecular |
C7H13NO2S2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-(dimethylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c1-7(2,5(9)10)12-6(11)8(3)4/h1-4H3,(H,9,10) |
Clave InChI |
BHFQSAXEHALLED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)SC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


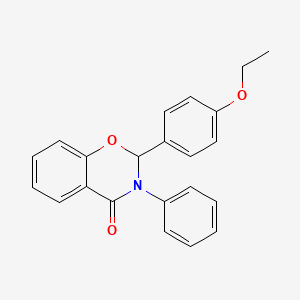
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
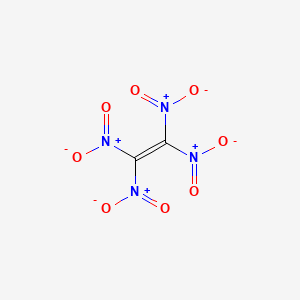

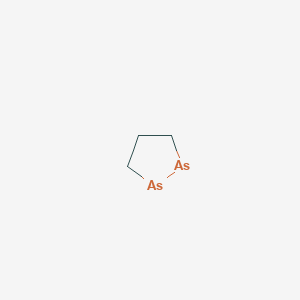
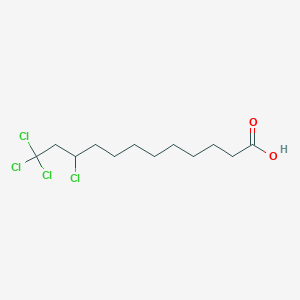
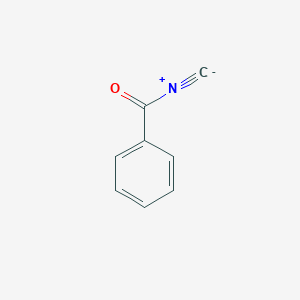
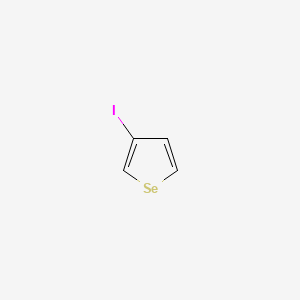

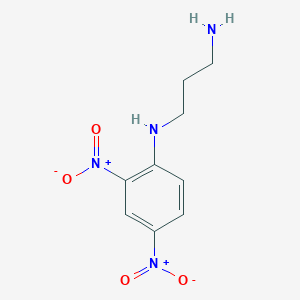
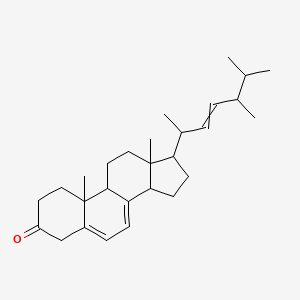

![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
